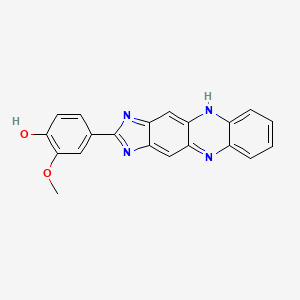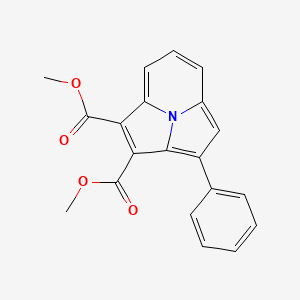
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol est un composé organique complexe appartenant à la classe des dérivés de l'imidazole et de la phénazineLa structure unique du 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol lui permet d'interagir avec les ions métalliques et d'autres molécules, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol implique généralement la réaction d'aldéhydes aromatiques 2-hydroxy avec des phénazine-2,3-diamines en présence d'un catalyseur tel que l'acétate de manganèse (III). Ce processus en un seul pot est effectué à température ambiante et donne le composé souhaité avec un rendement élevé de 80 à 85 % .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour produire le composé en vrac.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : Le composé peut subir des réactions de substitution, en particulier la substitution aromatique électrophile, où les substituants sur le cycle aromatique sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Substitution aromatique électrophile utilisant des halogènes ou des groupes nitro en conditions acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des amines ou des alcools
4. Applications de la recherche scientifique
Le 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes avec des ions métalliques tels que l'uranyle et le cuivre.
Industrie : Utilisé dans le développement de diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques.
5. Mécanisme d'action
Le mécanisme d'action du 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol implique son interaction avec les ions métalliques et d'autres molécules. Le composé agit comme un ligand, se liant aux ions métalliques par ses atomes d'azote et d'oxygène. Cette liaison peut entraîner des changements dans les propriétés électroniques et optiques des complexes métalliques, conduisant à une fluorescence accrue ou à d'autres effets . Les cibles moléculaires et les voies impliquées dans ses activités biologiques sont encore à l'étude, mais on pense qu'il interagit avec des enzymes et des récepteurs spécifiques dans les cellules.
Applications De Recherche Scientifique
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions such as uranyl and copper.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-2-methoxyphenol involves its interaction with metal ions and other molecules. The compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can result in changes in the electronic and optical properties of the metal complexes, leading to increased fluorescence or other effects . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in cells.
Comparaison Avec Des Composés Similaires
Le 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol est unique en raison de sa conjugaison étendue et de sa capacité à former des complexes stables avec des ions métalliques. Des composés similaires comprennent :
2-(1H-Imidazo(4,5-B)phénazine-2-YL)phénol : Manque le groupe méthoxy, ce qui peut affecter ses propriétés de liaison et sa fluorescence.
Dérivés de la 2-(2-hydroxy-phényl)benzimidazole : Ces composés présentent des caractéristiques d'émission double, contrairement à la seule bande de fluorescence observée dans le 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol.
La présence du groupe méthoxy dans le 4-(1H-Imidazo(4,5-B)phénazine-2-YL)-2-méthoxyphénol améliore sa solubilité et peut influencer sa réactivité et son affinité de liaison par rapport à des composés similaires.
Propriétés
Numéro CAS |
114991-90-1 |
|---|---|
Formule moléculaire |
C20H14N4O2 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4-(10H-imidazo[4,5-b]phenazin-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C20H14N4O2/c1-26-19-8-11(6-7-18(19)25)20-23-16-9-14-15(10-17(16)24-20)22-13-5-3-2-4-12(13)21-14/h2-10,21,25H,1H3 |
Clé InChI |
IJXPWRJSJBJMMI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)

![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)

